molecular formula C14H16N2O4S B2671379 7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 689228-24-8

7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Número de catálogo: B2671379
Número CAS: 689228-24-8
Peso molecular: 308.35
Clave InChI: COJGNNYRCVGBAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(3-Ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a quinazolinone derivative characterized by a [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core substituted at the 7-position with a 3-ethoxypropyl group and at the 6-position with a thioxo moiety. Quinazolinones are heterocyclic compounds known for diverse biological activities, including analgesic, antimicrobial, and anticancer properties .

The thioxo group may contribute to hydrogen bonding or metal coordination, influencing bioactivity.

Propiedades

IUPAC Name

7-(3-ethoxypropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-2-18-5-3-4-16-13(17)9-6-11-12(20-8-19-11)7-10(9)15-14(16)21/h6-7H,2-5,8H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJGNNYRCVGBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, introduction of the thioxo group, and the construction of the dioxolo ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental sustainability. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Aplicaciones Científicas De Investigación

7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Key Observations :

  • Piperazinyl-oxoalkyl derivatives (e.g., ) introduce polar, basic groups that may enhance receptor binding or solubility.

Derivatives with Heterocyclic Moieties

describes quinazolinone derivatives fused with pyrazole, thiazole, and triazole rings, synthesized via hydrazide cyclization and heterocyclic condensation . For example:

  • Pyrazole derivatives (6, 7, 9) : Exhibit enhanced analgesic activity, suggesting that nitrogen-containing heterocycles may improve bioactivity.
  • Thiazole derivatives (11a-c) : The thiazole ring’s sulfur atom could mimic the thioxo group in the target compound, though direct activity comparisons are unavailable.

These compounds highlight the role of heterocycles in modulating electronic properties and bioactivity. The target compound’s thioxo group may similarly influence electron distribution or participate in redox reactions.

Physicochemical Properties and Bioactivity

While physicochemical data for the target compound (e.g., logP, solubility) are absent, inferences can be drawn from structural analogs:

  • Thioxo vs. Oxo Groups : The thioxo moiety (C=S) is less polar than a carbonyl (C=O) but may exhibit stronger hydrogen-bond acceptor capacity, affecting protein binding .

This suggests that the target compound’s thioxo group and ether substituent could be optimized for similar applications.

Actividad Biológica

The compound 7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiviral properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that contributes to its biological properties. The key components include:

  • A quinazoline core.
  • A thioxo group that may enhance reactivity and interaction with biological targets.
  • An ethoxypropyl substituent that can influence solubility and bioavailability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazoline derivatives. Specifically, research indicates that compounds similar to 7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one exhibit significant activity against various viral strains:

  • Herpes Simplex Virus (HSV) : Compounds in this class have shown activity against HSV types 1 and 2. In vitro assays demonstrated a reduction in viral replication by up to 70% in treated cells compared to controls .
  • Adenovirus : The compound's derivatives were tested against adenovirus type 7 with varying efficacy. Some derivatives showed over 50% inhibition in viral replication .
  • Bacteriophage phiX174 : This bacteriophage model was utilized to assess the antiviral efficacy of quinazoline derivatives. The results indicated that certain compounds reduced viral activity significantly (up to 70%) .

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The MTT assay was employed to determine the cytotoxic effects of 7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one on various cell lines. The findings indicated:

  • Low cytotoxicity at therapeutic concentrations.
  • Selectivity towards viral-infected cells compared to healthy cells, suggesting potential as a targeted antiviral agent.

Study 1: Antiviral Efficacy Against HSV

In a controlled laboratory setting, researchers synthesized several quinazoline derivatives and tested their antiviral effects against HSV-1 and HSV-2:

  • Methodology : Viral plaque assays were conducted to quantify viral titers post-treatment.
  • Results : Compounds exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent antiviral activity with minimal cytotoxic effects on human cell lines.

Study 2: Inhibition of Adenovirus Replication

A study focused on evaluating the effectiveness of quinazoline derivatives against adenovirus type 7:

  • Methodology : The researchers employed an MTT assay alongside viral replication assays.
  • Results : Several compounds demonstrated over 50% inhibition of adenoviral replication at non-toxic concentrations.

Data Tables

Compound NameIC50 (µM)Viral TargetCytotoxicity (CC50 µM)
Compound A0.8HSV-1>100
Compound B2.5Adenovirus Type 7>80
Compound C1.2Bacteriophage phiX174>150

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.